2,4-Dimethylazetidine hydrochloride

Description

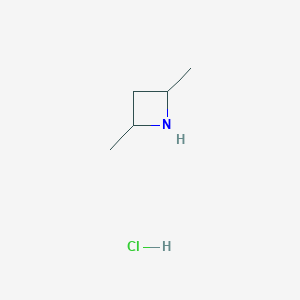

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDQBGXJXDSIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-22-5 | |

| Record name | 2,4-dimethylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dimethylazetidine Hydrochloride and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

The spatial arrangement of the two methyl groups on the azetidine (B1206935) ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. Consequently, methods that can selectively produce a single stereoisomer are of high value.

Chiral Trans-2,4-Dimethylazetidine Synthesis

The synthesis of trans-2,4-dimethylazetidine can be achieved through a multi-step process starting from 3,5-dimethylisoxazole. The initial reduction yields a mixture of cis- and trans-4-aminopentan-2-ol. bbgate.com This amino alcohol is then converted to its ditosylate derivative, 4-(p-toluenesulfonamido)-2-pentyl p-toluenesulfonate. A key step in isolating the trans precursor involves the fractional crystallization of the ditosylate from methanol (B129727), where the cis form preferentially precipitates, leaving the mother liquor enriched with the trans isomer. bbgate.com

The enriched trans-ditosylate then undergoes intramolecular cyclization to form trans-2,4-dimethyl-p-toluenesulfonazetide. Finally, reductive detosylation yields the target trans-2,4-dimethylazetidine. bbgate.com While this method provides the trans isomer, it relies on the physical separation of diastereomers, and achieving high enantiopurity would require the use of chiral resolving agents or an asymmetric synthesis. A summary of a non-enantioselective synthesis of trans-2,4-dimethylazetidine is presented below.

| Step | Reactants | Reagents | Product | Yield |

| 1 | 3,5-Dimethylisoxazole | Sodium, 1-Pentanol (B3423595) | 4-Aminopentan-2-ol (cis/trans mixture) | 40% |

| 2 | 4-Aminopentan-2-ol | p-Toluenesulfonyl chloride, Pyridine | 4-(p-Toluenesulfonamido)-2-pentyl p-toluenesulfonate | ~63% |

| 3 | trans-4-(p-Toluenesulfonamido)-2-pentyl p-toluenesulfonate | Base | trans-2,4-Dimethyl-p-toluenesulfonazetide | - |

| 4 | trans-2,4-Dimethyl-p-toluenesulfonazetide | Sodium, 1-Pentanol | trans-2,4-Dimethylazetidine | ~89% |

Cis-2,4-Dimethylazetidine Synthesis

The synthesis of cis-2,4-dimethylazetidine can be accomplished from the same 4-(p-toluenesulfonamido)-2-pentyl p-toluenesulfonate intermediate generated in the trans synthesis. As mentioned, the cis-ditosylate is the less soluble diastereomer and crystallizes out from a cold methanol solution. bbgate.com This separation allows for the isolation of the precursor to the cis-azetidine.

Once the pure cis-ditosylate is obtained, it can be cyclized to the corresponding cis-2,4-dimethyl-p-toluenesulfonazetide, followed by removal of the tosyl protecting group to afford cis-2,4-dimethylazetidine. Although specific examples detailing the cyclization and deprotection of the isolated cis-ditosylate to cis-2,4-dimethylazetidine are not as prevalent in the literature as for the trans isomer, the chemical pathway would follow established methods for azetidine formation.

Synthesis from Optically Pure 1,3-Aminoalcohol or Cyclic Sulfate (B86663) Intermediates

The synthesis of enantiomerically pure 2,4-disubstituted azetidines can be achieved starting from optically pure 1,3-amino alcohols. These precursors can be prepared through various asymmetric methods. researchgate.net The conversion of a 1,3-amino alcohol to an azetidine typically involves a two-step process where the hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate, followed by base-promoted intramolecular cyclization. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final azetidine product.

An alternative approach involves the use of cyclic sulfates derived from 1,3-diols. While the direct synthesis of 2,4-dimethylazetidine (B2808748) from a cyclic sulfate is not extensively documented, the general strategy involves the opening of the cyclic sulfate with an amine, followed by activation of the resulting sulfate ester and subsequent cyclization. This method has been applied to the synthesis of various other substituted azetidines.

Cyclization-Based Strategies for Azetidine Ring Formation

The formation of the strained four-membered azetidine ring is a key challenge in the synthesis of 2,4-dimethylazetidine hydrochloride. Cyclization strategies are the most common approach to constructing this heterocyclic system.

Intramolecular Cyclization of γ-Haloalkylamines

A well-established method for the synthesis of azetidines is the intramolecular cyclization of γ-haloalkylamines. youtube.com This reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing a halogen atom, displacing it to form the four-membered ring. The starting γ-haloalkylamines can be prepared from the corresponding 1,3-aminoalcohols.

For the synthesis of 2,4-dimethylazetidine, this would involve the preparation of a 4-amino-2-halopentane or a 2-amino-4-halopentane. The choice of halogen (typically chlorine, bromine, or iodine) and the reaction conditions (base, solvent, temperature) can influence the efficiency of the cyclization.

The efficiency of the intramolecular cyclization to form the azetidine ring is influenced by several factors. The rate of cyclization can be significantly enhanced by the Thorpe-Ingold effect, also known as the gem-dialkyl effect. wikipedia.orglucp.net This effect posits that the presence of bulky substituents on the carbon chain connecting the reacting groups can accelerate the rate of ring closure by altering the bond angles and bringing the reactive centers into closer proximity. In the case of 2,4-dimethylazetidine synthesis, the methyl groups on the acyclic precursor can contribute to this rate enhancement.

The nature of the leaving group is also critical, with iodide generally being the best leaving group, followed by bromide and then chloride. The strength and steric bulk of the base used to deprotonate the amine can also play a role, as can the choice of solvent. Protic solvents can solvate the amine and hinder its nucleophilicity, while polar aprotic solvents are often preferred. The formation of five- and six-membered rings can be competing side reactions, but for the formation of a four-membered ring from a γ-haloalkylamine, this is generally less of a concern.

Impact of Geminal Substitution (Thorpe-Ingold Effect) on Yields

The Thorpe-Ingold effect, or gem-dialkyl effect, posits that the presence of two substituents on a carbon atom within a chain promotes intramolecular cyclization. This is attributed to a decrease in the bond angle between the substituents, which brings the reactive ends of the chain into closer proximity, thus favoring ring formation. In the synthesis of azetidines, this principle can be exploited to enhance the yields of the desired four-membered ring system.

While specific yield data for the geminal substitution effect in the direct synthesis of 2,4-dimethylazetidine is not extensively detailed in the provided literature, the principle is well-established in the formation of other cyclic structures. clockss.org For instance, in the reactions of glutarimide (B196013) derivatives, geminal substitution significantly influences the equilibrium between the cyclic hydroxy lactam and the open-chain keto amide. clockss.org Applying this concept to azetidine synthesis, the introduction of a gem-dimethyl group at a position that facilitates the 4-exo-tet cyclization is expected to increase the rate and efficiency of ring closure.

Alternative Leaving Groups: Utilization of Sulfate Esters of γ-Amino Alcohols

The choice of leaving group is critical in the intramolecular cyclization of γ-amino alcohols to form azetidines. While halides are common, alternative leaving groups can offer advantages in terms of reactivity and reaction conditions. An efficient method involves the activation of the hydroxyl group of a γ-amino alcohol, which can then be displaced by the nitrogen atom. organic-chemistry.org

Sulfate esters, formed from the corresponding γ-amino alcohols, represent a viable class of leaving groups for this transformation. The process generally involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by base-induced ring closure. A more direct approach using sulfate esters can be achieved, though specific examples for 2,4-dimethylazetidine are not prevalent. The general strategy has been applied to the synthesis of various functionalized azetidines, pyrrolidines, and piperidines, demonstrating its utility in constructing nitrogen-containing heterocycles. organic-chemistry.org This method avoids the use of toxic reagents and is compatible with a range of functional groups. organic-chemistry.org

Electrophilic Cyclization of Homoallylamine Derivatives

Electrophilic cyclization of unsaturated amines, such as homoallylamine derivatives, provides a powerful route to functionalized azetidines. openreadings.eu This process involves the activation of the double bond by an electrophile, followed by the intramolecular attack of the amine nitrogen. This methodology allows for the introduction of a substituent at the 4-position of the azetidine ring, derived from the electrophile used.

Selenium-Induced Cyclization Protocols

Organoselenium reagents are effective electrophiles for inducing the cyclization of homoallylamine derivatives. dntb.gov.ua The reaction of N-substituted homoallylamines with selenium-based electrophiles can lead to the formation of 2,4-disubstituted azetidines. The reaction conditions, such as solvent and the amount of selenium reagent, can influence the competition between the 4-exo and 5-endo cyclization pathways. researchgate.net In acetonitrile, the formation of the azetidine (4-exo product) is often favored, particularly for homoallylamines derived from ketimines. researchgate.net

Table 1: Selenium-Induced Cyclization of Homoallyl Benzylamines

| Substrate Type | Selenium Reagent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Homoallylamine from ketimine | Phenylselenyl chloride | Acetonitrile | Azetidine | researchgate.net |

Diastereoselectivity in (cis/trans)-2,4-Azetidine Formation

The stereochemical outcome of azetidine formation is a critical aspect of these synthetic methods. For 2,4-disubstituted azetidines, both cis and trans diastereomers are possible. The inherent ring strain and substitution pattern can lead to a preference for one isomer over the other. The cis-ring geometry results in a concave shape, which can be exploited in applications such as asymmetric catalysis. nih.govchemrxiv.org

In selenium-induced cyclizations, the diastereoselectivity can be influenced by the reaction conditions and the substrate structure. Similarly, in other cyclization methods, such as the aza-Paternò-Büchi reaction, the stereochemistry of the starting alkene can be transferred to the azetidine product. nih.gov For instance, the photocycloaddition of N-(arylsulfonyl)imines with styrenyl alkenes has been shown to be stereospecific. nih.gov The development of synthetic routes that provide high diastereoselectivity is crucial for accessing stereochemically pure 2,4-dimethylazetidine isomers, which have been shown to have distinct biological activities. nih.gov

Reductive Cyclization of γ-Haloalkyl-Imines

The reductive cyclization of imines bearing a halogen atom at the γ-position offers another pathway to the azetidine ring system. This method involves the formation of an imine from a suitable γ-haloamine or by the reaction of an aldehyde or ketone with an amine, followed by a reduction step that induces cyclization. While literature specifically detailing the reductive cyclization of γ-haloalkyl-imines for 2,4-dimethylazetidine is sparse, the general principle is an established method for constructing nitrogen heterocycles. magtech.com.cn

Characterization of Isomerization Pathways to Three-Membered Rings

Four-membered rings like azetidines can undergo rearrangement reactions, including ring contraction to form more strained three-membered rings (aziridines). These isomerization pathways are often driven by the relief of certain types of strain or by the formation of a more stable intermediate. While the isomerization of azetidines to five-membered pyrrolidines via thermal or acid-catalyzed processes is documented researchgate.net, the direct ring contraction to an aziridine (B145994) is less common but mechanistically plausible under specific conditions, potentially involving an aziridinium (B1262131) ion intermediate. The study of such isomerization pathways is crucial for understanding the stability of the azetidine ring and for avoiding undesired side products during synthesis and handling.

Ring Transformation Reactions

Ring transformation reactions offer powerful pathways to construct the strained azetidine ring from more readily available cyclic precursors. These methods often leverage the inherent reactivity of a starting heterocycle to drive the formation of the desired four-membered ring.

A notable strategy for synthesizing trans-2,4-dimethylazetidine involves the reductive ring opening of an isoxazole (B147169) precursor. One documented synthesis begins with 3,5-dimethylisoxazole, which is refluxed in 1-pentanol while sodium metal is added portion-wise over several hours. This process cleaves the N-O bond of the isoxazole ring to form 4-aminopentan-2-ol. The resulting amino alcohol is then subjected to a series of transformations to facilitate ring closure into the azetidine. This includes tosylation and subsequent base-mediated cyclization to yield the trans-2,4-dimethylazetidine.

Another advanced approach utilizes the photochemical reactivity of isoxazole derivatives. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition, has been successfully applied using 2-isoxazoline-3-carboxylates as oxime precursors. researchgate.netrsc.org This visible-light-mediated intermolecular reaction employs an iridium photocatalyst to activate the isoxazoline (B3343090) derivative via triplet energy transfer, allowing it to undergo cycloaddition with a variety of alkenes. researchgate.net This method is characterized by its operational simplicity and mild conditions, providing access to highly functionalized azetidines. researchgate.net The N-O bond in the resulting cycloadducts can be viewed as a stable protecting group that can later be cleaved, for instance, via palladium-mediated hydrogenolysis, to yield the free azetidine. researchgate.net

Table 1: Synthesis of trans-2,4-Dimethylazetidine from 3,5-Dimethylisoxazole

| Step | Reactants | Key Reagents | Product |

| 1. Ring Opening | 3,5-Dimethylisoxazole | Sodium, 1-Pentanol | 4-Aminopentan-2-ol |

| 2. Ditosylation | 4-Aminopentan-2-ol | p-Toluenesulfonyl chloride, Pyridine | 4-(p-Toluenesulfonamido)-2-pentyl p-toluenesulfonate |

| 3. Cyclization | 4-(p-Toluenesulfonamido)-2-pentyl p-toluenesulfonate | Base | trans-2,4-Dimethyl-p-toluenesulfonazetide |

| 4. Detosylation | trans-2,4-Dimethyl-p-toluenesulfonazetide | Sodium, 1-Pentanol | trans-2,4-Dimethylazetidine |

Methodological Advancements and Challenges in Azetidine Synthesis

Despite the development of various synthetic routes, the construction of the strained azetidine ring is often plagued by challenges such as low yields, undesired side reactions, and lack of stereocontrol. researchgate.netacs.orgnih.gov

A significant challenge in azetidine synthesis is the propensity for competing reactions that lead to lower yields and isomeric impurities. researchgate.net For instance, the formation of four-membered rings via intramolecular nucleophilic substitution is often less favorable than the formation of five- or six-membered rings. researchgate.net In photochemical approaches, such as the Norrish-Yang cyclization, the photolysis of phenacyl amines can result in rapid charge transfer and elimination, hindering the desired cyclization. nih.gov However, a simple protonation of the amine starting material can effectively suppress these side reactions, enabling the formation of azetidinols as single diastereomers in good yields. nih.gov

Modern synthetic chemistry has introduced highly modular and efficient methods for constructing and functionalizing azetidines. Multicomponent reactions are particularly powerful, allowing for the rapid assembly of complex molecules. nih.govthieme-connect.de One such strategy harnesses the strain-release reactivity of 1-azabicyclo[1.1.0]butane (ABB). nih.gov This approach involves a researchgate.netnih.gov-Brook rearrangement followed by a strain-release-driven anion relay sequence. nih.gov It allows for the sequential addition of three different electrophilic partners, enabling significant molecular diversity. nih.gov

Further functionalization of the azetidine nitrogen is a key step in elaborating these scaffolds for applications in drug discovery. nih.gov Key functional group pairing reactions can generate substantial skeletal diversity from a single azetidine core. nih.gov For example, an N-allyl azetidine can be N-alkylated with allyl bromide and subsequently treated with a Grubbs' catalyst to effect a ring-closing metathesis, forming an azetidine-fused eight-membered ring. nih.gov This demonstrates how the azetidine amine can be used as a handle for advanced molecular construction.

Stereochemical Investigations and Conformational Analysis of 2,4 Dimethylazetidine Hydrochloride

Examination of Cis/Trans Isomerism within the Azetidine (B1206935) Ring System

The 2,4-dimethylazetidine (B2808748) ring system can exist as two distinct geometric isomers: cis and trans. This isomerism arises from the relative orientation of the two methyl groups attached to carbons 2 and 4 of the azetidine ring.

In the cis-isomer , the two methyl groups are situated on the same face of the ring.

In the trans-isomer , the methyl groups are located on opposite faces of the ring.

These geometric isomers are diastereomers and possess different physical and chemical properties. The separation and characterization of these isomers are crucial for understanding their distinct conformational preferences and how they interact differently in biological systems. For instance, in synthetic applications, the cis-isomer can be separated from a mixture of isomers through crystallization. bbgate.com Research has involved the preparation and study of both cis-2,4-dimethylazetidine and its trans counterparts to evaluate their specific roles in the bioactivity of larger molecules. nih.govcapes.gov.br

Enantiomeric Studies: Synthesis and Characterization of (R,R)- and (S,S)-Stereoisomers

The trans-2,4-dimethylazetidine isomer is chiral and exists as a pair of enantiomers: (2R,4R)-2,4-dimethylazetidine and (2S,4S)-2,4-dimethylazetidine. The synthesis of these specific enantiomers allows for detailed investigation into the stereochemical requirements of biological targets.

The synthesis of enantiomerically pure forms, such as the (S,S)-(+) and (R,R)-(-) isomers, has been a key focus of chemical research. nih.govcapes.gov.br These stereoselective syntheses can be complex, often requiring chiral mediating molecules and specialized catalysts to achieve high enantiomeric purity. bbgate.com The resulting enantiomers are typically characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm their structure and purity.

A notable application of these enantiomers is in the synthesis of lysergic acid amides, where the azetidine moiety serves as a rigid substitute for a diethylamide group. nih.govcapes.gov.brwikipedia.org Pharmacological evaluations of these derivatives have demonstrated that the stereochemistry of the azetidine ring is critical for activity. Specifically, the lysergamide (B1675752) derived from (S,S)-(+)-2,4-dimethylazetidine was found to be the most potent, exhibiting higher activity than derivatives containing the (R,R)- or cis-isomers. nih.govcapes.gov.brwikipedia.org

| Isomer of 2,4-Dimethylazetidine | Resulting Lysergamide Potency |

| (S,S)-(+)-trans | Highest activity, slightly more potent than LSD. nih.govwikipedia.org |

| (R,R)-(-)-trans | Less potent. nih.govcapes.gov.br |

| cis | Less potent. nih.govcapes.gov.br |

Application as a Conformationally Constrained Analogue

The rigid four-membered ring of 2,4-dimethylazetidine hydrochloride makes it an excellent scaffold for use as a conformationally constrained analogue of more flexible molecules. nih.gov By restricting the rotational freedom of substituent groups, researchers can investigate the specific spatial arrangements required for a molecule to bind to its biological target. This approach is particularly valuable in medicinal chemistry and pharmacology for mapping the active conformation of a ligand at its receptor site. nih.govnih.gov

The 2,4-dimethylazetidine moiety is frequently employed as a rigid surrogate for a diethylamine (B46881) or N,N-diethylamide group. nih.gov The fixed orientation of the methyl groups on the azetidine ring mimics specific conformations of the ethyl groups in a flexible diethylamine chain. By incorporating the different isomers of 2,4-dimethylazetidine into biologically active molecules, scientists can effectively "lock" the substituent groups into defined spatial positions.

This strategy has been successfully used to model the active conformations of dialkylamines and dialkylamides. nih.gov Comparing the biological activities of the resulting diastereomeric compounds allows for inferences to be made about the optimal binding conformation of the original, flexible molecule. If an analogue containing one specific isomer (e.g., S,S-trans) shows significantly higher activity, it suggests that the parent molecule likely adopts a similar conformation when it binds to its receptor. nih.govcapes.gov.br

A prime example of a comparative conformational study is the use of 2,4-dimethylazetidine to probe the binding of N,N-diethyllysergamide (LSD). nih.govcapes.gov.br In this research, the N,N-diethylamide group of LSD was replaced with the (R,R)-, (S,S)-, and cis-isomers of 2,4-dimethylazetidine to create rigid analogues. nih.gov

The resulting compounds were evaluated for their activity, with the (S,S)-dimethylazetidine derivative (also known as LSZ) displaying the highest potency—even slightly higher than LSD itself. nih.govwikipedia.org This finding indicates that the bioactive conformation of the N,N-diethyl groups of LSD, when bound to the serotonin (B10506) 5-HT2A receptor, is best represented by the structure of the (S,S)-isomer. nih.govcapes.gov.br This conformation is notably different from the one observed for LSD in its solid, crystalline state, highlighting the power of using conformationally constrained analogues to understand ligand-receptor interactions in a physiological environment. nih.gov

Applications in Advanced Organic Synthesis and Ligand Design

Utilization as a Versatile Building Block in the Construction of Complex Molecules

The inherent ring strain of azetidines, estimated at approximately 25.4 kcal/mol, drives their reactivity, making them more stable and easier to handle than the more strained aziridines, yet more reactive than the corresponding five-membered pyrrolidines. rsc.org This balance of stability and reactivity allows for the strategic opening of the azetidine (B1206935) ring under specific reaction conditions, enabling the introduction of this four-membered heterocycle into larger, more complex molecular architectures. rsc.org

The presence of two methyl groups on the azetidine ring of 2,4-dimethylazetidine (B2808748) provides specific stereochemical control and conformational rigidity. This feature is particularly useful in constructing molecules where the spatial arrangement of substituents is critical for biological activity or for directing the outcome of subsequent chemical transformations. The incorporation of the 2,4-dimethylazetidine moiety can lead to the synthesis of novel molecular scaffolds that are otherwise difficult to access. nih.gov Its utility as a building block is highlighted by its role in creating densely functionalized spirocyclic, fused, and bridged ring systems. nih.gov The development of synthetic methods, such as the use of visible light and a photocatalyst for [2+2]-cycloadditions, has further expanded the ability to incorporate azetidine structures into complex molecules, demonstrating their potential in creating compounds for pharmaceutical applications. sciencedaily.com

Role in the Development of Rigid Molecular Probes for Structure-Activity Relationship (SAR) Studies

The conformationally restricted nature of the 2,4-dimethylazetidine ring makes it an excellent tool for structure-activity relationship (SAR) studies. By replacing a more flexible dialkylamine or dialkylamide group within a biologically active molecule with the rigid 2,4-dimethylazetidine scaffold, chemists can lock the substituents into a specific spatial orientation. nih.govcapes.gov.br This allows researchers to probe the optimal conformation required for a molecule to bind to its biological target, such as a receptor or enzyme. nih.govcapes.gov.br This strategy provides valuable insights into the three-dimensional requirements of the binding site, guiding the design of more potent and selective therapeutic agents. nih.govcapes.gov.br The incorporation of such rigid building blocks is a key strategy in medicinal chemistry to enhance the drug-like properties of molecules. beilstein-journals.orgnih.gov

A significant application of 2,4-dimethylazetidine is in the synthesis of analogues of lysergic acid diethylamide (LSD). nih.govcapes.gov.brwikipedia.org In these syntheses, the flexible diethylamide group of LSD is replaced by a stereoisomer of 2,4-dimethylazetidine to create conformationally constrained analogues. nih.govcapes.gov.br One such notable analogue is lysergic acid 2,4-dimethylazetidide, also known as LSZ or LA-Azetidide. wikipedia.org

The synthesis of these lysergic acid amides generally involves the activation of lysergic acid, followed by its reaction with the desired isomer of 2,4-dimethylazetidine. mdma.chgoogle.com For instance, lysergic acid can be converted to its mixed anhydride (B1165640) with trifluoroacetic acid, which then readily reacts with the amine of the 2,4-dimethylazetidine to form the corresponding amide. google.com Amides have been prepared from the (R,R)-(-)-, (S,S)-(+)-, and cis-2,4-dimethylazetidine isomers to investigate the impact of stereochemistry on biological activity. nih.govcapes.gov.br

The stereochemistry of the 2,4-dimethylazetidine moiety has a profound influence on the receptor binding affinity and functional potency of the resulting lysergic acid amide analogues. nih.govcapes.gov.br Studies have shown that the different stereoisomers of LSZ exhibit significantly different pharmacological profiles, particularly at serotonin (B10506) receptors like the 5-HT₂A receptor, which is the presumed target for hallucinogenic agents. nih.govcapes.gov.brnih.gov

Pharmacological evaluations revealed that the lysergamide (B1675752) prepared from (S,S)-(+)-2,4-dimethylazetidine displayed the highest potency, being slightly more potent than LSD itself in rat drug discrimination models. nih.govwikipedia.org This same (S,S) diastereomer also exhibited the highest affinity for the rat serotonin 5-HT₂A receptor and had a receptor binding profile most similar to that of LSD. nih.govcapes.gov.br In contrast, the lysergamides derived from the cis- and (R,R)-trans-dimethylazetidines were found to be less potent in all relevant assays. nih.govcapes.gov.br These findings indicate that the N,N-diethyl groups of LSD likely bind to the receptor in a conformation that is mimicked by the (S,S)-dimethylazetidine isomer. nih.govcapes.gov.br The stereochemical features of ligands are critical in determining their interaction with receptor binding sites and their resulting biological effects. nih.gov

Table 1: Receptor Binding Affinities (Ki, nM) of LSZ Isomers and LSD

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |

|---|---|---|---|

| (S,S)-LSZ | 20.3 ± 2.1 | 1.7 ± 0.2 | 2.4 ± 0.5 |

| (R,R)-LSZ | 138 ± 15 | 29.8 ± 3.7 | 46.9 ± 5.8 |

| cis-LSZ | 105 ± 12 | 11.1 ± 1.3 | 21.4 ± 2.6 |

| LSD | 10.1 ± 1.1 | 2.9 ± 0.4 | 5.6 ± 0.7 |

Data compiled from published research findings. nih.gov

Development and Application of Chiral Azetidine-Based Ligands in Catalysis

Chiral azetidine derivatives, including those based on the 2,4-dimethylazetidine framework, have emerged as effective ligands in asymmetric catalysis. capes.gov.brnih.govchemrxiv.org The design of chiral ligands is crucial for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of single enantiomer products. nih.gov The rigid and concave structure of cis-disubstituted azetidines makes them a unique platform for creating a well-defined chiral pocket around a metal center, thereby influencing the stereoselectivity of the catalyzed reaction. nih.govchemrxiv.org

A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and successfully employed as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excess (ee) for the products. nih.govchemrxiv.org Similarly, chiral C₂-symmetric 2,4-disubstituted azetidines have been shown to be effective ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. capes.gov.br

Palladium complexes incorporating azetidine-based ligands have demonstrated high catalytic activity in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.com This reaction is a powerful tool in organic synthesis for the formation of biaryl compounds. nih.gov The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product. nih.gov

Readily synthesized, water-stable palladium(II) complexes of azetidine-based tridentate ligands are highly active catalysts for the coupling of aryl bromides and even the more challenging aryl chlorides with arylboronic acids. researchgate.net Azetidine-based catalytic systems have been shown to be efficient, allowing Suzuki-Miyaura reactions to proceed with low catalyst loadings and at temperatures ranging from room temperature to 100 °C. mdpi.com The effectiveness of these catalysts stems from the specific electronic and steric properties imparted by the azetidine ligand to the palladium center. researchgate.netmdpi.com

Cyclopalladated complexes, where a ligand is bonded to the palladium center through both a heteroatom and a carbon-palladium bond, are valuable intermediates and catalysts in organic synthesis. ias.ac.in The synthesis of cyclopalladated complexes often involves the reaction of a suitable ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297). ias.ac.in

In the context of azetidines, N,N'-palladium(II) chloride and acetate complexes of 2,4-cis-azetidines have been prepared and their structures elucidated by single-crystal X-ray diffraction. researchgate.net Furthermore, a CNN' metallacyclic complex has been synthesized through the oxidative addition of palladium(0) to an ortho-bromo-substituted 2,4-cis-disubstituted azetidine. researchgate.net The characterization of these complexes provides insight into the coordination chemistry of azetidine ligands and their potential to form well-defined, catalytically active species. researchgate.net

Chiral Discrimination Phenomena in Metal-Azetidine Complexes

The defined stereochemistry of 2,4-dimethylazetidine is a powerful tool for inducing chirality in metal complexes, leading to notable chiral discrimination phenomena. When a chiral ligand, such as an enantiomerically pure form of 2,4-dimethylazetidine, coordinates to a metal center, it can create a chiral environment. This environment can influence the binding of other molecules or the catalytic activity of the complex.

The phenomenon of chiral discrimination arises from the differential interactions between the chiral metal-azetidine complex and other chiral molecules. For instance, in coordination chemistry, the formation of diastereomeric complexes can be observed when a chiral metal complex interacts with a racemic mixture of another chiral compound. These diastereomers often exhibit distinct physical and spectroscopic properties, which can be exploited for enantiomeric resolution.

While specific studies detailing the chiral discrimination phenomena exclusively with 2,4-dimethylazetidine hydrochloride are not extensively documented in the reviewed literature, the principles of chiral recognition are well-established. The rigid conformation of the azetidine ring, combined with the stereogenic centers at the 2 and 4 positions, provides a well-defined chiral pocket around the metal ion. This can lead to diastereoselective complex formation and chiral recognition, which are fundamental aspects of asymmetric catalysis and enantioselective synthesis. The formation of diastereomeric pairs, such as Δ,Δ,Δ/Λ,Λ,Λ and Δ,Δ,Λ/Λ,Λ,Δ, has been observed in polynuclear metal complexes with chelating ligands, highlighting the complex stereochemical possibilities that arise from chiral ligands. nih.gov

The synthesis of lysergic acid amides with different isomers of 2,4-dimethylazetidine has demonstrated that the stereochemistry of the azetidine moiety plays a crucial role in the pharmacological activity of the resulting molecule. nih.gov Specifically, the (S,S)-(+)-2,4-dimethylazetidine derivative exhibited the highest potency, indicating a clear case of chiral discrimination at the receptor level. nih.gov This underscores the importance of the specific stereoisomer of 2,4-dimethylazetidine in molecular recognition.

Application in Asymmetric Catalysis (e.g., Asymmetric Diethyl Zinc Additions to Aldehydes)

Chiral ligands derived from 2,4-dimethylazetidine have shown significant promise in the field of asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a cornerstone of synthetic organic chemistry for the creation of chiral secondary alcohols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The effectiveness of a chiral ligand in these reactions is typically measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. Research has demonstrated that chiral C2-symmetric 2,4-disubstituted azetidine derivatives can act as effective ligands in the asymmetric addition of diethylzinc to various aldehydes. capes.gov.br

In one study, a chiral N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine ligand was employed in the addition of diethylzinc to a range of aldehydes. capes.gov.br The resulting secondary alcohols were obtained in high chemical yields and with significant enantiomeric excesses, as detailed in the table below.

Table 1: Asymmetric Addition of Diethylzinc to Aldehydes using a Chiral Azetidine Ligand

| Aldehyde | Yield (%) | ee (%) | Configuration |

|---|---|---|---|

| Benzaldehyde | 98 | 91 | S |

| 4-Chlorobenzaldehyde | 99 | 93 | S |

| 4-Methoxybenzaldehyde | 97 | 83 | S |

| 2-Naphthaldehyde | 95 | 92 | |

| (E)-Cinnamaldehyde | 92 | 85 | S |

| Cyclohexanecarboxaldehyde | 96 | 65 | S |

| Pivalaldehyde | 94 | 63 | S |

Data sourced from a study on chiral C2-symmetric 2,4-disubstituted azetidine ligands. capes.gov.br

The results indicate that for aromatic aldehydes, the enantioselectivities were generally high, ranging from 83% to 93% ee. capes.gov.br For aliphatic aldehydes, the enantiomeric excesses were more moderate but still significant. capes.gov.br Interestingly, the study noted that for some aromatic aldehydes, the enantioselectivities achieved with the azetidine-based ligand were higher than those obtained with analogous chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) ligands. capes.gov.br This highlights the unique catalytic potential of the strained four-membered azetidine ring system in inducing asymmetry.

The steric bulk of the substituents on the azetidine ring also plays a crucial role. When chiral C2-symmetric azetidine derivatives with bulky substituents at the 2 and 4 positions were used as ligands under the same reaction conditions, the enantiomeric excesses of the resulting secondary alcohols were significantly lower, in the range of 20–30%. capes.gov.br This suggests a delicate balance between the steric and electronic properties of the ligand is necessary for optimal stereochemical control.

Precursors to Other Heterocyclic Systems and Functionalized Compounds

The strained four-membered ring of 2,4-dimethylazetidine makes it a versatile precursor for the synthesis of other heterocyclic systems through ring-transformation reactions. These reactions often proceed via the formation of a bicyclic azetidinium intermediate, which can then be opened by a variety of nucleophiles to yield larger, more complex heterocyclic structures.

One notable application is the transformation of 2-(haloalkyl)azetidines into stereospecifically defined five- and six-membered azaheterocycles, such as 3,4-cis-disubstituted pyrrolidines and piperidines. nih.gov This process involves the reduction of a 4-(haloalkyl)azetidin-2-one to the corresponding 2-(haloalkyl)azetidine, which then undergoes rearrangement. nih.gov While the specific use of a 2,4-dimethyl substituted azetidine in this exact sequence was not detailed, the general methodology provides a clear pathway for the ring expansion of the azetidine core. The formation of pyrrolidines from azetidines can also be achieved through thermal isomerization of 2-(iodomethyl)azetidine derivatives. rsc.org

The ability to transform the azetidine ring into other heterocyclic systems is of significant interest in medicinal chemistry and drug discovery, as it allows for the generation of diverse molecular scaffolds from a common starting material. Pyrrolidine and piperidine (B6355638) rings, for example, are prevalent structural motifs in a vast array of pharmaceuticals and natural products.

Furthermore, 2,4-dimethylazetidine can be incorporated into larger molecules to create functionalized compounds with specific properties. As previously mentioned, the synthesis of lysergamides using different isomers of 2,4-dimethylazetidine serves as an example of its use as a building block to create complex, biologically active molecules. nih.gov In this context, the azetidine moiety acts as a rigid analog of a diethylamine (B46881) group, allowing for the exploration of the conformational requirements for biological activity. nih.gov

The following table summarizes some of the potential transformations of the azetidine ring.

Table 2: Potential Ring Transformations of Azetidine Derivatives

| Starting Material | Reaction Type | Product Heterocycle |

|---|---|---|

| 2-(Haloalkyl)azetidine | Rearrangement via azetidinium intermediate | Pyrrolidine |

| 2-(Haloalkyl)azetidine | Rearrangement via azetidinium intermediate | Piperidine |

| 2-(Iodomethyl)azetidine | Thermal isomerization | Pyrrolidine |

Based on general methodologies for azetidine ring transformations. nih.govrsc.org

Computational and Theoretical Investigations of 2,4 Dimethylazetidine Hydrochloride

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the geometric and electronic properties of molecules. nih.govscielo.org.mx For 2,4-dimethylazetidine (B2808748) hydrochloride, DFT calculations are employed to determine its most stable three-dimensional structure (structural optimization) and to analyze its energetic properties.

Structural optimization involves finding the minimum energy geometry of the molecule, which corresponds to the most stable arrangement of its atoms. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the 2,4-dimethylazetidine ring, DFT can elucidate the precise puckering of the four-membered ring and the preferred orientations (cis/trans) of the two methyl groups relative to each other. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the geometry, and DFT can accurately model these changes. nih.gov

Energetic analysis provides data on the stability of the molecule. DFT calculations can determine the total electronic energy, enthalpy of formation, and Gibbs free energy. rsc.org These values are crucial for understanding the thermodynamic stability of different isomers (e.g., cis- vs. trans-2,4-dimethylazetidine) and their relative populations at equilibrium. Furthermore, by comparing the energy of the strained azetidine (B1206935) ring to an analogous strain-free acyclic molecule, DFT can be used to quantify the ring strain energy, a key factor governing the molecule's reactivity. rsc.org

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data. nih.govmdpi.com

Table 1: Representative Calculated Structural Parameters for Azetidine Derivatives This table presents typical data obtained from DFT calculations for substituted azetidines. The values for 2,4-dimethylazetidine hydrochloride would be of a similar nature.

| Parameter | Azetidine (Parent) | N-Methylazetidine |

|---|---|---|

| Ring Puckering Angle (degrees) | ~35 | ~33 |

| C-N Bond Length (Å) | 1.48 | 1.47 |

| C-C Bond Length (Å) | 1.55 | 1.54 |

| C-N-C Angle (degrees) | ~92 | ~93 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, offering a powerful method to explore the complete conformational landscape of a molecule like this compound. nih.gov

For a flexible molecule with multiple rotatable bonds and a non-planar ring, numerous conformations may be accessible at room temperature. MD simulations can map these different conformations and the energy barriers that separate them. nih.gov Key dynamic processes for 2,4-dimethylazetidine include the puckering of the azetidine ring and the rotation of the methyl groups. The simulation can reveal the frequencies of these motions and the interplay between them. scispace.com

These simulations are particularly useful for understanding how the molecule behaves in a solution, as the solvent molecules can be explicitly included in the simulation box. This allows for the study of solvent effects on conformational preferences and dynamics. For the hydrochloride salt, MD can model the interaction of the ammonium (B1175870) cation with its chloride counter-ion and the surrounding solvent molecules, providing a realistic picture of its state in a condensed phase.

Mechanistic Studies through Computational Modeling

Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions, including those for the formation and transformation of azetidine rings.

Computational models have been instrumental in understanding how azetidine rings are synthesized. A prominent example is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govnih.gov Computational studies, often using DFT, can map the potential energy surface of the reaction. nih.gov This involves locating the transition state structures, which are the highest energy points along the reaction pathway, and calculating their energies. acs.org By comparing the energy barriers for different possible pathways (e.g., concerted vs. stepwise, different stereochemical outcomes), researchers can predict which reaction products will be favored. nih.govresearchgate.net Such models have been crucial in expanding the scope of these reactions to include previously unreactive acyclic imines by matching the frontier molecular orbital energies of the reactants. nih.govmit.edu

Similarly, the transformation of azetidines, such as through ring-opening or ring-expansion reactions, can be studied computationally. rsc.orgbeilstein-journals.org The high ring strain of azetidines makes them susceptible to nucleophilic attack, which leads to ring cleavage. rsc.orgnih.gov DFT calculations can model the approach of a nucleophile, the breaking of the C-N bond, and the formation of the final product, providing a detailed, step-by-step understanding of the reaction mechanism and the factors that control its regioselectivity and stereoselectivity. nih.govnih.gov

The azetidine ring is not static; it undergoes dynamic processes, including ring puckering and, importantly, nitrogen inversion. In nitrogen inversion, the nitrogen atom and its substituents move through a planar transition state to an inverted pyramidal geometry. This process is analogous to an umbrella flipping inside out.

For substituted azetidines like 2,4-dimethylazetidine, these dynamics are complex. The two methyl groups can exist in either a cis or trans relationship, and each of these isomers will have its own set of puckered conformations and inversion pathways. Computational chemistry can model these dynamic equilibria. nih.gov DFT calculations are used to compute the energy barriers for both ring inversion (puckering) and nitrogen inversion. cnr.it These barriers determine the rate at which these processes occur. Studies on related systems have shown that the energy barrier for nitrogen inversion in azetidines is lower than in the more strained aziridines, making the process faster. nih.govcnr.it The presence of the hydrochloride, which makes the nitrogen quaternary and tetrahedral, will prevent nitrogen inversion in that form.

Table 2: Representative Calculated Inversion Barriers for Azetidines This table shows typical energy barriers for dynamic processes in azetidines calculated by computational methods. The specific values depend on the substituents and the computational level of theory.

| Process | Compound | Calculated Barrier (kcal/mol) |

|---|---|---|

| Nitrogen Inversion | Azetidine | ~7-8 |

| Ring Inversion | Azetidine | ~1-2 |

| Nitrogen Inversion | N-Alkyl Azetidine | ~6-7 |

Quantum Chemical Characterization of Ring Strain Effects

The defining characteristic of four-membered rings like azetidine is their significant ring strain, which arises from angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). rsc.org This inherent strain energy, which is approximately 25.4 kcal/mol for the parent azetidine, is a primary driver of its chemical reactivity. rsc.org

Quantum chemical calculations are the most reliable way to quantify this strain. acs.org The strain energy is typically calculated using isodesmic or homodesmotic reactions. In these theoretical reactions, the number and type of bonds on both the reactant and product sides are conserved, ensuring that any energy difference is primarily due to the release of ring strain. rsc.org

Derivatization and Functionalization Strategies of 2,4 Dimethylazetidine Hydrochloride

Synthesis of N-Substituted Azetidines (e.g., N-Aryl Derivatives)

The secondary amine of the 2,4-dimethylazetidine (B2808748) ring is a prime site for functionalization, most commonly through N-acylation or N-alkylation. N-acylation, the formation of an amide bond, is a widely used strategy to incorporate the azetidine (B1206935) moiety into larger molecules. A prominent example is the synthesis of conformationally constrained analogues of N,N-diethyllysergamide (LSD).

In this context, various stereoisomers of 2,4-dimethylazetidine have been coupled with lysergic acid to form N-acyl derivatives, known as lysergamides. nih.govwikipedia.org This derivatization serves to rigidly model the conformation of the diethylamide group of LSD, providing insights into the binding orientation at serotonin (B10506) receptors. nih.gov The synthesis involves standard amide coupling reactions, where the 2,4-dimethylazetidine hydrochloride is first neutralized to the free base and then reacted with an activated form of a carboxylic acid, such as an acid chloride or using peptide coupling reagents.

The research conducted by Nichols et al. led to the development of lysergic acid 2,4-dimethylazetidide (LSZ), a potent psychedelic agent. nih.govwikipedia.org Three stereoisomers of the 2,4-dimethylazetidine moiety were synthesized and coupled with lysergic acid, demonstrating the stereochemical sensitivity of the biological target. nih.gov Pharmacological evaluation revealed that the derivative formed from the (S,S)-(+)-2,4-dimethylazetidine isomer exhibited the highest potency, being slightly more potent than LSD itself. nih.gov The derivatives from cis- and (R,R)-trans-dimethylazetidine were found to be less potent. nih.gov

Table 1: N-Acyl Derivatives of 2,4-Dimethylazetidine and their Relative Potency

| 2,4-Dimethylazetidine Isomer | Resulting N-Acyl Derivative | Relative Activity/Potency Compared to LSD | Reference |

|---|---|---|---|

| (S,S)-(+)-2,4-Dimethylazetidine | (2'S,4'S)-Lysergic acid 2,4-dimethylazetidide (LSZ) | Slightly more potent | nih.gov |

| (R,R)-(-)-2,4-Dimethylazetidine | (2'R,4'R)-Lysergic acid 2,4-dimethylazetidide | Less potent | nih.govnih.gov |

| cis-2,4-Dimethylazetidine | cis-Lysergic acid 2,4-dimethylazetidide | Less potent | nih.govnih.gov |

This strategic derivatization highlights how incorporating isomeric dialkylazetidines can be a powerful tool to model the active conformations of biologically active molecules. nih.gov

Formation of Azetidine-N-Oxides via Intramolecular Precipitation

The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation in organic chemistry, often employed in medicinal chemistry to modify the physicochemical properties of a drug candidate, such as solubility and metabolic stability. nih.gov While specific literature detailing the synthesis of 2,4-dimethylazetidine-N-oxide, particularly through a method described as intramolecular precipitation, is not available in reviewed sources, the general principles of N-oxide formation can be applied.

Typically, the synthesis of aliphatic N-oxides is achieved by treating the parent tertiary amine with a suitable oxidizing agent. nih.gov Common reagents for this transformation include:

Hydrogen peroxide (H₂O₂)

Meta-chloroperoxybenzoic acid (mCPBA)

Peracetic acid

The reaction converts the nitrogen atom into a zwitterionic N-oxide, where the nitrogen is positively charged and the oxygen is negatively charged. These compounds are often hygroscopic and form stable hydrogen bonds with protic solvents like water and alcohols. nih.gov A general synthetic scheme for the N-oxidation of a substituted azetidine is presented below.

Table 2: General Method for Synthesis of Azetidine-N-Oxides

| Starting Material | Reagent | Product | General Reference |

|---|---|---|---|

| Tertiary Azetidine Derivative | Hydrogen Peroxide (H₂O₂) or mCPBA | Azetidine-N-Oxide | nih.gov |

The term "intramolecular precipitation" is not a standard descriptor for N-oxide synthesis and may refer to a specific, proprietary, or less common purification or isolation technique. Without specific research findings, it is hypothesized that for a molecule containing both an azetidine and another functional group, an N-oxidation reaction could potentially lead to an internal salt formation or a complex that precipitates from the reaction mixture. However, this remains speculative for this compound.

Preparation of Functionalized Azetidine Carboxylic Acids

The introduction of a carboxylic acid group onto the azetidine ring provides a versatile handle for further functionalization, such as amide bond formation or esterification. While no direct synthesis of 2,4-dimethylazetidine carboxylic acid is documented in the reviewed literature, general methods for the synthesis of azetidine-2-carboxylic acid offer a viable pathway.

A patented process outlines an efficient, multi-step synthesis suitable for industrial-scale production of azetidine-2-carboxylic acid. google.com This strategy can be adapted for substituted azetidines. The process begins with a derivative of 4-oxo-azetidine-2-carboxylic acid. The key transformations would involve:

Hydride Reduction : The ketone at the C4 position is reduced to a hydroxyl group.

Protection : The ring nitrogen is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions in the subsequent oxidation step.

Oxidation : The primary alcohol (formed from the reduction of the carboxylic acid ester) is oxidized to a carboxylic acid using a suitable oxidizing agent.

Deprotection : The protecting group on the nitrogen is removed to yield the final azetidine carboxylic acid.

A potential synthetic pathway starting from a suitable 2,4-dimethylazetidine precursor is outlined below.

Table 3: Generalized Synthetic Route for Azetidine-2-Carboxylic Acid

| Step | Reaction | Purpose | General Reference |

|---|---|---|---|

| 1 | Hydride Reduction of a 4-oxo-azetidine-2-carboxylate | To produce the corresponding azetidine-2-methanol. | google.com |

| 2 | N-Protection | To protect the secondary amine during oxidation. | google.com |

| 3 | Oxidation of N-protected azetidine-2-methanol | To form the carboxylic acid moiety. | google.com |

| 4 | Deprotection of the amino group | To yield the final azetidine-2-carboxylic acid. | google.com |

This general methodology provides a robust framework that could theoretically be applied to produce 2,4-dimethylazetidine carboxylic acids, which would be valuable intermediates for creating novel chemical entities.

Emerging Research Directions and Future Scope

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Selectivity

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 2,4-Dimethylazetidine (B2808748) hydrochloride, research is increasingly focused on novel synthetic routes that offer high atom economy and stereoselectivity. Traditional methods for the synthesis of azetidine (B1206935) rings can be challenging due to the inherent ring strain. nih.gov

Current research is exploring greener and more sustainable approaches. These include the use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) to reduce the environmental impact of synthesis. nih.govresearchgate.net The principles of green chemistry, such as minimizing waste and using less hazardous chemicals, are being applied to redesign the manufacturing processes of active pharmaceutical ingredients that may incorporate the azetidine scaffold. mdpi.com

Future research in this area will likely focus on catalytic methods that can achieve the desired stereoisomers of 2,4-dimethylazetidine with high precision. The development of one-pot syntheses and flow chemistry processes could also enhance the sustainability and scalability of its production.

| Synthetic Goal | Emerging Approach | Potential Benefits |

| High Atom Economy | Catalytic cyclization reactions | Reduced waste, lower cost |

| High Selectivity | Enantioselective catalysis | Access to specific stereoisomers |

| Sustainability | Use of green solvents, flow chemistry | Reduced environmental impact, improved safety and scalability |

Design and Synthesis of Advanced Chiral Ligands for Highly Enantioselective Transformations

Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. The rigid and defined stereochemistry of 2,4-dimethylazetidine makes it an attractive scaffold for the design of novel chiral ligands.

The isomeric forms of 2,4-dimethylazetidine, such as the (R,R)-(-)-, (S,S)-(+)-, and cis-isomers, have been used to prepare conformationally constrained analogues of biologically active molecules. nih.gov For instance, the (S,S)-(+)-isomer of 2,4-dimethylazetidine was used to synthesize a lysergamide (B1675752) analogue that showed high potency and affinity for the serotonin (B10506) 5-HT(2A) receptor. nih.gov This highlights the potential of using the dimethylazetidine moiety to create ligands that can precisely control the stereochemical outcome of a reaction.

Future research will likely explore the derivatization of 2,4-dimethylazetidine to create a wider variety of chiral ligands for different types of enantioselective transformations. The development of ligands that can be easily tuned electronically and sterically will be a key area of focus. enamine.net

| Ligand Type | Potential Application | Key Advantage |

| Phosphine-azetidine ligands | Asymmetric hydrogenation, cross-coupling reactions | Tunable electronic and steric properties |

| Aminoalcohol-azetidine ligands | Asymmetric additions to carbonyls | Readily available from chiral pool |

| Bidentate N,N-azetidine ligands | Lewis acid catalysis | Strong coordination to metal centers |

Deeper Elucidation of Conformational Effects and Binding Orientations in Complex Biological Systems

The three-dimensional conformation of a molecule is critical for its biological activity. The constrained ring of 2,4-dimethylazetidine provides a rigid framework that can be used to study the optimal binding conformations of molecules in biological systems.

A notable example is the use of isomeric 2,4-dimethylazetidines to probe the binding orientation of the diethylamide moiety of N,N-diethyllysergamide (LSD) at the serotonin 5-HT(2A) receptor. nih.gov The study revealed that the lysergamide derived from (S,S)-(+)-2,4-dimethylazetidine, which had the highest biological activity, indicated a specific binding conformation for the N,N-diethyl groups of LSD that is different from its solid-state crystal structure. nih.gov This demonstrates the utility of the 2,4-dimethylazetidine scaffold as a tool to map receptor binding sites and understand drug-receptor interactions.

Future research is expected to extend the use of 2,4-dimethylazetidine derivatives to a broader range of biological targets. By incorporating this rigid motif into different classes of bioactive molecules, researchers can gain deeper insights into their structure-activity relationships and the conformational requirements for binding to enzymes and receptors.

| Biological System | Research Focus | Significance |

| G-protein coupled receptors (GPCRs) | Mapping ligand binding pockets | Design of more selective and potent drugs |

| Enzymes | Probing substrate binding sites | Development of novel enzyme inhibitors |

| Ion channels | Investigating channel gating mechanisms | Understanding the molecular basis of channel function |

Development of New Applications as Building Blocks for Advanced Materials or Agrochemicals

The unique structural and chemical properties of 2,4-Dimethylazetidine hydrochloride also make it a promising building block for the development of advanced materials and agrochemicals. While specific applications of 2,4-dimethylazetidine in these areas are still emerging, the broader class of azetidine derivatives has shown potential.

In materials science, the incorporation of rigid, well-defined building blocks like 2,4-dimethylazetidine can lead to the creation of polymers and supramolecular assemblies with novel properties. The defined stereochemistry of the azetidine ring could be used to control the three-dimensional structure of these materials.

In the field of agrochemicals, the development of new and effective pesticides and herbicides is crucial. While there is limited specific information on the use of 2,4-dimethylazetidine in agrochemicals, the exploration of novel chemical scaffolds is an active area of research. The biological activity demonstrated by some azetidine derivatives suggests that this ring system could be a valuable component in the design of new agrochemical agents.

Future research in these areas will likely involve the synthesis and evaluation of a wide range of materials and compounds derived from this compound to explore their potential applications.

| Application Area | Potential Role of 2,4-Dimethylazetidine | Future Research Direction |

| Advanced Materials | Chiral building block for polymers and MOFs | Synthesis of novel materials with controlled architectures |

| Agrochemicals | Scaffold for new pesticides or herbicides | Exploration of structure-activity relationships |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,4-Dimethylazetidine hydrochloride, and how can reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization reactions under reflux, followed by distillation and crystallization. For example, hydrazide derivatives are refluxed in polar aprotic solvents (e.g., DMSO) for 18 hours, distilled under reduced pressure, and crystallized in water-ethanol mixtures to achieve ~65% yield . Adjusting solvent polarity, reaction time, and temperature can optimize yields.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to identify proton environments (e.g., azetidine ring protons and methyl groups). Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peaks at m/z 172.65 for C₈H₁₃ClN₂). Infrared (IR) spectroscopy detects functional groups like N–H stretches (~3300 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in sealed, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) can assess shelf life .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve purity and scalability for this compound?

- Methodology : Employ design of experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs can identify critical factors affecting impurity profiles (e.g., residual solvents or byproducts) . High-performance liquid chromatography (HPLC) with UV detection monitors purity (>98%) .

Q. What advanced analytical methods are used to resolve discrepancies in structural elucidation or impurity identification?

- Methodology : Use tandem mass spectrometry (LC-MS/MS) for fragmentation analysis and X-ray crystallography for absolute configuration verification. Gas chromatography (GC) with headspace sampling detects volatile impurities (e.g., pyridine) at ≤0.5% .

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodology : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic sites. Molecular docking simulations assess potential interactions with biological targets (e.g., enzymes or receptors) using databases like PubChem or Reaxys .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC and calculate rate constants (k) and half-life (t₁/₂) using Arrhenius plots. For example, accelerated testing at 40°C can project shelf-life at 25°C .

Q. How can in vitro assays evaluate the compound’s potential biological activity or toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.